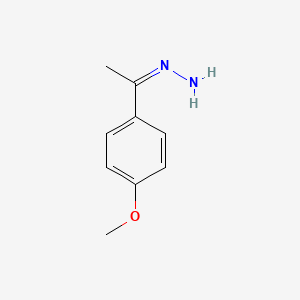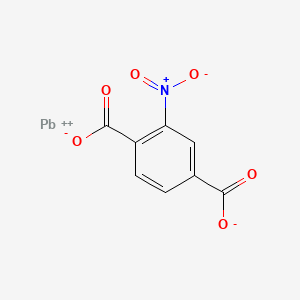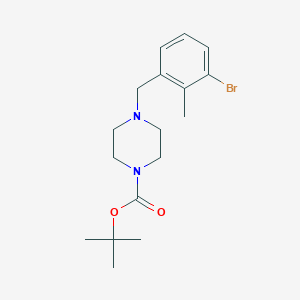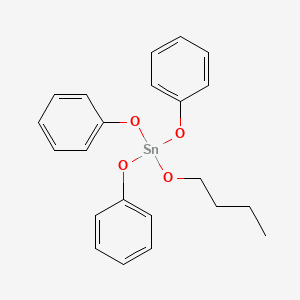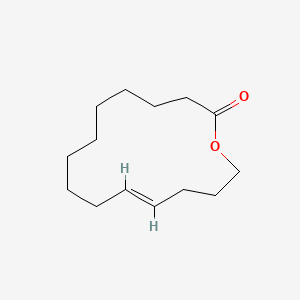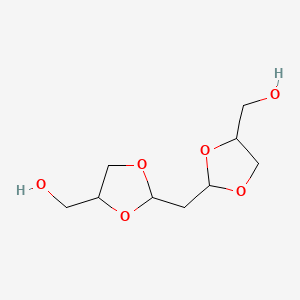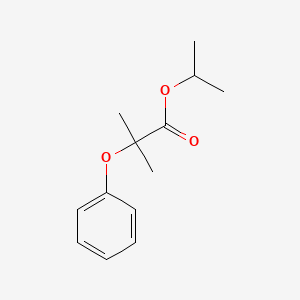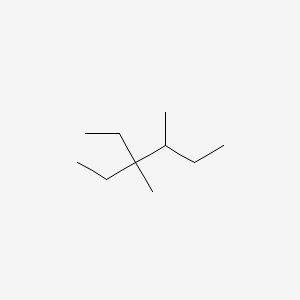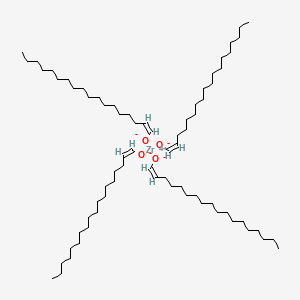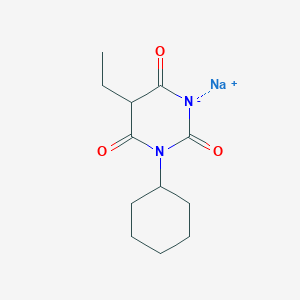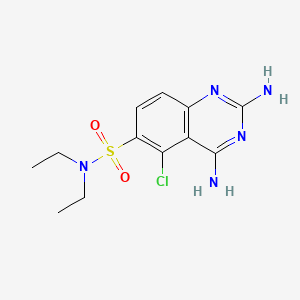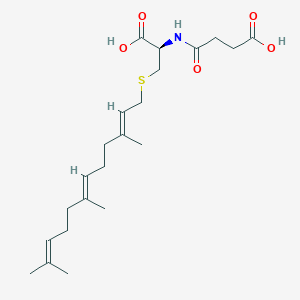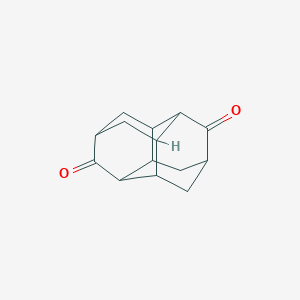
3,8-Diamantanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diamantanedione is an organic compound with the molecular formula C14H16O2. It belongs to the class of diamondoids, which are cage-like, saturated hydrocarbons. These compounds are known for their rigidity, lipophilicity, and low strain energy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diamantanedione typically involves the oxidation of diamantane derivatives. One common method is the oxidation of diamantane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Diamantanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid, dichloromethane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids, other oxidized derivatives.
Reduction: Alcohols.
Substitution: Functionalized diamantane derivatives.
Aplicaciones Científicas De Investigación
3,8-Diamantanedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other diamondoid derivatives and functionalized materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including nanomaterials and electronic devices.
Mecanismo De Acción
The mechanism by which 3,8-Diamantanedione exerts its effects is primarily through its ability to undergo various chemical transformations. The compound’s rigid, cage-like structure allows it to interact with other molecules in unique ways, making it a valuable building block for the synthesis of complex materials. The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the chemical reactions it undergoes .
Comparación Con Compuestos Similares
3,10-Diamantanedione: Another diamondoid derivative with similar structural properties.
Adamantanedione: A simpler diamondoid with fewer carbon atoms.
Triamantane derivatives: Higher diamondoids with more complex structures.
Uniqueness: 3,8-Diamantanedione is unique due to its specific positioning of the ketone groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular architecture and stability .
Propiedades
Número CAS |
1772586-12-5 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-5-1-7-8-3-6-4-10(12(8)13)9(2-5)11(7)14(6)16/h5-12H,1-4H2 |
Clave InChI |
TVSHIFVVJLCWEH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C4CC5CC(C1C3C5=O)C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


